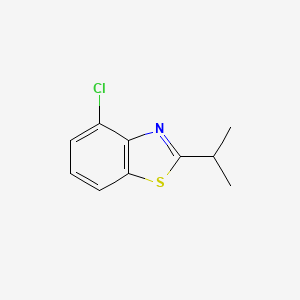
4-Chloro-2-(1-methylethyl)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-methylethyl)benzothiazole is a chemical compound with the molecular formula C10H10ClNS. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropyl group at the 2nd position of the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylethyl)benzothiazole can be achieved through various synthetic pathways. One common method involves the reaction of 4-chloro-2-aminobenzenethiol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the condensation of 4-chloro-2-aminobenzenethiol with isopropyl aldehyde in the presence of an acid catalyst. This reaction is usually performed in ethanol as the solvent and requires heating to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the synthesis process. The final product is purified through crystallization or distillation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-methylethyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted benzothiazoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-methylethyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-methylethyl)benzothiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(1-methylethyl)benzothiazole can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the chlorine and isopropyl groups, making it less hydrophobic and potentially less active in certain biological assays.
4-Methyl-2-(1-methylethyl)benzothiazole: Similar structure but with a methyl group instead of chlorine, which may alter its reactivity and biological activity.
2-(1-Methylethyl)benzothiazole: Lacks the chlorine atom, which can affect its chemical properties and reactivity.
The presence of the chlorine atom and the isopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C10H10ClNS |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
4-chloro-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C10H10ClNS/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h3-6H,1-2H3 |
InChI-Schlüssel |
KXNCUGLSQCSXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(S1)C=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
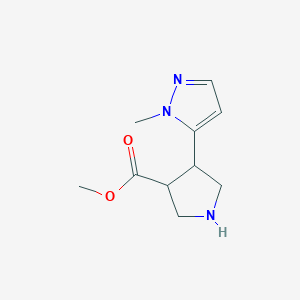
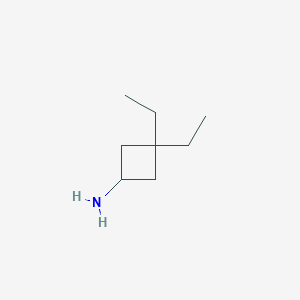

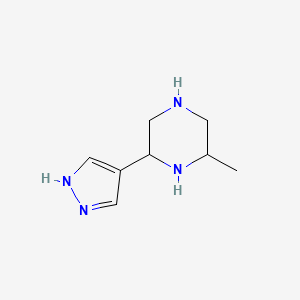
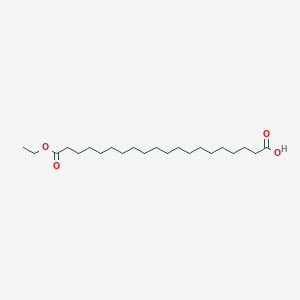
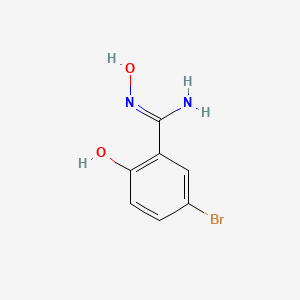
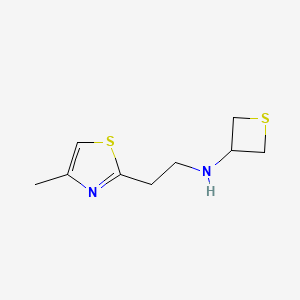
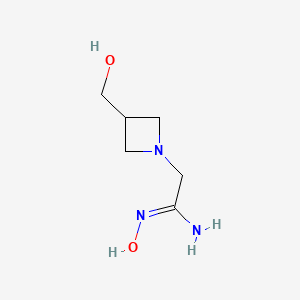
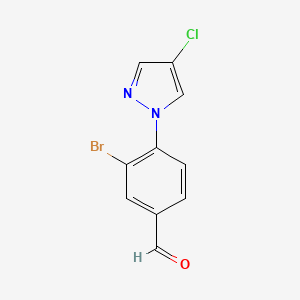


![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)

